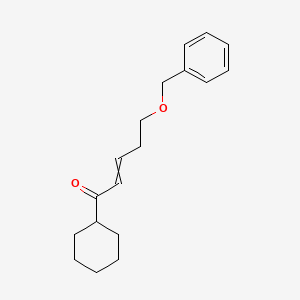
5-(Benzyloxy)-1-cyclohexylpent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-1-cyclohexylpent-2-en-1-one is an organic compound that features a benzyloxy group attached to a cyclohexylpent-2-en-1-one structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1-cyclohexylpent-2-en-1-one typically involves the reaction of benzyloxy compounds with cyclohexylpent-2-en-1-one under specific conditions. One common method is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-1-cyclohexylpent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: The compound can be reduced to form cyclohexylpent-2-en-1-ol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of benzoquinones and other oxidized derivatives.
Reduction: Formation of cyclohexylpent-2-en-1-ol derivatives.
Substitution: Formation of various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-1-cyclohexylpent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-1-cyclohexylpent-2-en-1-one involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Benzyloxyindole: Shares the benzyloxy group but differs in the core structure, leading to different chemical properties and applications.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Another benzyloxy compound with distinct reactivity and uses.
Uniqueness
5-(Benzyloxy)-1-cyclohexylpent-2-en-1-one is unique due to its cyclohexylpent-2-en-1-one core, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
651726-46-4 |
|---|---|
Fórmula molecular |
C18H24O2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-5-phenylmethoxypent-2-en-1-one |
InChI |
InChI=1S/C18H24O2/c19-18(17-11-5-2-6-12-17)13-7-8-14-20-15-16-9-3-1-4-10-16/h1,3-4,7,9-10,13,17H,2,5-6,8,11-12,14-15H2 |
Clave InChI |
RJQULEOPVVWAGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)C=CCCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















